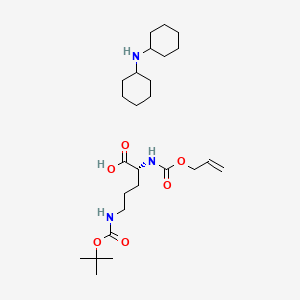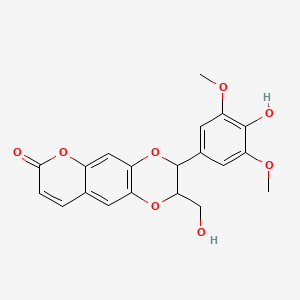
1-broMo-3,3-diMethylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-broMo-3,3-diMethylbut-1-ene is an organic compound with the molecular formula C6H11Br. It is a colorless, volatile liquid that is sensitive to light and has a slight solubility in chloroform and methanol . This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
1-broMo-3,3-diMethylbut-1-ene can be synthesized through the addition of hydrogen bromide to 3,3-dimethyl-1-butene. The reaction follows Markovnikov’s rule, where the hydrogen atom is added to the carbon with more hydrogen atoms, and the bromine atom is added to the carbon with fewer hydrogen atoms . The reaction is typically carried out at low temperatures, around -20 to 30°C, with cuprous halide as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of isoprene with hydrobromic acid or hydrogen bromide gas. The reaction is conducted at controlled temperatures with the addition of a cuprous halide catalyst to enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
1-broMo-3,3-diMethylbut-1-ene undergoes various chemical reactions, including:
Addition Reactions: It reacts with hydrogen bromide to form 2-bromo-2,3-dimethylbutane.
Elimination Reactions: When treated with a strong base like sodium ethoxide, it can undergo elimination to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding epoxides using chlorine-promoted silver catalysts.
Common Reagents and Conditions
Hydrogen Bromide (HBr): Used in addition reactions to form bromoalkanes.
Sodium Ethoxide (NaOEt): Used in elimination reactions to form alkenes.
Chlorine-Promoted Silver Catalysts: Used in oxidation reactions to form epoxides.
Major Products Formed
2-bromo-2,3-dimethylbutane: Formed from the addition of hydrogen bromide.
Alkenes: Formed from elimination reactions.
Epoxides: Formed from oxidation reactions.
科学的研究の応用
1-broMo-3,3-diMethylbut-1-ene has several applications in scientific research:
Catalysis and Surface Acidity Studies: Used to investigate the acidic properties of solid acid catalysts like HZSM-5 and Nb2O5.
Homogeneous Catalysis: Employed in studying hydroformylation processes catalyzed by rhodium complexes.
Photochemical Studies: Explored for its photoisomerization and photoinduced reactions in specific solvents.
Chemical Synthesis: Utilized in the synthesis and characterization of various chemical compounds, including bromo-based chalcone derivatives.
作用機序
The mechanism of action of 1-broMo-3,3-diMethylbut-1-ene involves electrophilic addition reactions. When it reacts with hydrogen bromide, the alkene undergoes protonation to form a carbocation intermediate. This intermediate then undergoes a methyl shift to stabilize the carbocation, followed by the addition of bromine to form the final product . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of carbocation intermediates .
類似化合物との比較
Similar Compounds
1-Bromo-2,3-dimethyl-2-butene: Similar in structure but differs in the position of the bromine atom.
2-Bromo-3-methylpent-2-ene: Another bromoalkene with a different carbon chain structure.
Uniqueness
1-broMo-3,3-diMethylbut-1-ene is unique due to its specific structure, which allows it to undergo selective reactions and form specific products. Its ability to form stable carbocation intermediates makes it valuable in various chemical synthesis and research applications .
特性
CAS番号 |
13352-80-2 |
|---|---|
分子式 |
C6H11Br |
分子量 |
163.05554 |
同義語 |
1-broMo-3,3-diMethylbut-1-ene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








